ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate
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Overview
Description
ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of an isoxazole ring, a piperidine ring, and an ethyl ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, which can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole or piperidine derivatives.
Scientific Research Applications
ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the piperidine ring can interact with receptor proteins, modulating their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-3-piperidinecarboxylate
- Ethyl 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-3-piperidinecarboxylate
- Ethyl 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-3-piperidinecarboxylate
Uniqueness
ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C19H22N2O4 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-3-24-19(23)15-5-4-10-21(12-15)18(22)16-11-17(25-20-16)14-8-6-13(2)7-9-14/h6-9,11,15H,3-5,10,12H2,1-2H3 |
InChI Key |
YPNBBSPAPLQAFB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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